ethyl 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 2-furylmethylamine with ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrrole ring can produce pyrrolidine derivatives .
Scientific Research Applications
Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate: shares structural similarities with other furan and pyrrole derivatives, such as:
Uniqueness
The unique combination of furan and pyrrole rings in ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 2-amino-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-4-18-14(17)12-9(2)10(3)16(13(12)15)8-11-6-5-7-19-11/h5-7H,4,8,15H2,1-3H3 |
InChI Key |
CFCDBQRTZQVPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CO2)N |
Origin of Product |
United States |
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